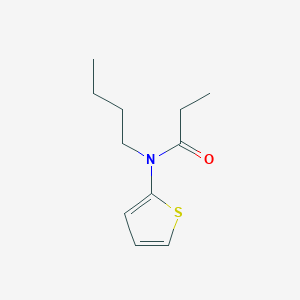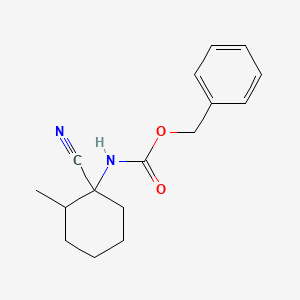![molecular formula C11H12ClIN2 B6350841 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-96-2](/img/structure/B6350841.png)
2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The binucleophilic 2-amino-pyridine has been used mostly as the starting material for the protocol for the synthesis of functionalized imidazo[1,2-a]pyridine .
Molecular Structure Analysis
The molecular formula of “2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine” is C11H12ClIN2. Its molecular weight is 334.58 g/mol.
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The halo substituted imidazo[1,2-a]pyridines are vital core units as they can be easily functionalized through a classical cross-coupling reaction .
Applications De Recherche Scientifique
2-t-Bu-6-Cl-3-I-IP is a versatile compound which has been used in a variety of scientific research applications. It has been used in the synthesis of a number of important compounds, such as the antifungal agent fluconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent imatinib. It has also been used in the synthesis of a number of other compounds, including the anti-bacterial agent ciprofloxacin and the anti-inflammatory agent celecoxib.
Mécanisme D'action
2-t-Bu-6-Cl-3-I-IP is an important organic compound which has been studied for its ability to interact with a number of biological targets. It has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, which are important for the metabolism of drugs. It has also been shown to interact with a number of receptors, including the histamine H1 receptor, which is involved in the regulation of inflammation and allergic reactions.
Biochemical and Physiological Effects
2-t-Bu-6-Cl-3-I-IP has been studied for its ability to interact with a number of biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial effects, as well as anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-fungal and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-t-Bu-6-Cl-3-I-IP is an important compound for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize and can be used in a variety of reactions. However, it can be difficult to isolate pure 2-t-Bu-6-Cl-3-I-IP due to the presence of other impurities. Additionally, the reaction conditions required for the synthesis of 2-t-Bu-6-Cl-3-I-IP can be difficult to control.
Orientations Futures
2-t-Bu-6-Cl-3-I-IP is an important compound which has a wide range of applications in both organic and inorganic chemistry. Future research should focus on developing more efficient methods of synthesis and exploring the potential applications of 2-t-Bu-6-Cl-3-I-IP in the pharmaceutical, agricultural, and food industries. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-t-Bu-6-Cl-3-I-IP and to develop new methods for its use in laboratory experiments.
Méthodes De Synthèse
2-t-Bu-6-Cl-3-I-IP can be synthesized by the reaction of 2-t-Bu-3-I-IP with 3-chloro-4-iodo-5-methoxybenzaldehyde in the presence of a catalyst such as palladium. The reaction is carried out at a temperature of 100°C for 2 hours in a sealed vessel. This reaction produces the desired 2-t-Bu-6-Cl-3-I-IP in a yield of up to 80%.
Propriétés
IUPAC Name |
2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN2/c1-11(2,3)9-10(13)15-6-7(12)4-5-8(15)14-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJCCRXIOXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)



![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)
![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)